molecular formula C39H63B3O6Si3 B14199297 {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] CAS No. 889118-09-6

{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]

Cat. No.: B14199297
CAS No.: 889118-09-6
M. Wt: 744.6 g/mol
InChI Key: CARMTALYHBTNGW-UHFFFAOYSA-N
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Description

The compound {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane} features a six-membered trioxatriborinane core (B₃O₃ ring) symmetrically substituted with three phenylene methyleneoxy linkers. Each linker is further functionalized with a tert-butyl(dimethyl)silane group. This structure combines boron-oxygen heterocyclic stability with sterically hindered silane moieties, making it a candidate for applications in materials science, catalysis, and as a protective group in organic synthesis. The tert-butyl(dimethyl)silane groups enhance hydrolytic stability compared to simpler trimethylsilane derivatives, while the trioxatriborinane core may facilitate unique electronic interactions .

Properties

CAS No.

889118-09-6

Molecular Formula

C39H63B3O6Si3

Molecular Weight

744.6 g/mol

IUPAC Name

[4-[4,6-bis[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]phenyl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C39H63B3O6Si3/c1-37(2,3)49(10,11)43-28-31-16-22-34(23-17-31)40-46-41(35-24-18-32(19-25-35)29-44-50(12,13)38(4,5)6)48-42(47-40)36-26-20-33(21-27-36)30-45-51(14,15)39(7,8)9/h16-27H,28-30H2,1-15H3

InChI Key

CARMTALYHBTNGW-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)CO[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] typically involves the following steps:

    Formation of the Trioxatriborinane Core: This step involves the cyclization of boronic acid derivatives under controlled conditions to form the trioxatriborinane ring. Common reagents include boronic acids and dehydrating agents.

    Functionalization with Phenylene Groups: The trioxatriborinane core is then reacted with phenylene derivatives in the presence of suitable catalysts to introduce the phenylene groups.

    Attachment of tert-Butyl(dimethyl)silane Groups: Finally, the phenylene-functionalized trioxatriborinane is treated with tert-butyl(dimethyl)silane reagents to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form boronic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenylene and tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.

Scientific Research Applications

Chemistry

In chemistry, {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is used as a precursor for the synthesis of advanced materials and catalysts

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a drug delivery agent or as a component in diagnostic tools. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery and imaging applications.

Industry

In industry, the compound can be used in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in harsh environments, such as those encountered in aerospace and automotive applications.

Mechanism of Action

The mechanism by which {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] exerts its effects involves its ability to interact with various molecular targets. The trioxatriborinane core can form stable complexes with metal ions, while the phenylene and tert-butyl(dimethyl)silane groups provide additional sites for interaction with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogous boron- and silane-containing compounds. Below is a detailed analysis:

Structural Analogues with Boron-Oxygen Cores

Trioxatriborinane vs. Dioxaborolane Derivatives
  • Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane ():
    • Core Structure : Contains a five-membered dioxaborolane ring (B₂O₂) instead of a six-membered trioxatriborinane (B₃O₃).
    • Substituents : Ethynyl group with trimethylsilane vs. phenylene methyleneoxy linkers with tert-butyl(dimethyl)silane.
    • Key Differences :
  • The smaller dioxaborolane ring may exhibit higher ring strain but faster reactivity in cross-coupling reactions.
  • The ethynyl group in the dioxaborolane derivative enables conjugation, whereas the phenylene groups in the target compound enhance aromatic stacking interactions .
Trioxatriborinane vs. Boronic Acid Derivatives
  • 4-Benzyloxy-3-chlorophenylboronic Acid ():
    • Core Structure : Linear boronic acid (B(OH)₂) without a cyclic boron-oxygen framework.
    • Substituents : Chlorine and benzyloxy groups vs. silane-functionalized linkers.
    • Key Differences :
  • Boronic acids are prone to protodeboronation under acidic conditions, whereas the trioxatriborinane core offers enhanced stability.
  • Silane groups in the target compound provide steric protection, reducing unwanted side reactions .

Silane-Functionalized Analogues

tert-Butyl(dimethyl)silane vs. Trimethylsilane Derivatives
  • Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane ():
    • Core Structure : Benzene ring with dual trimethylsilyl groups.
    • Substituents : Trimethylsilane vs. bulkier tert-butyl(dimethyl)silane.
    • Key Differences :
  • The tert-butyl groups in the target compound significantly increase steric hindrance, improving resistance to hydrolysis and oxidative degradation.
  • The trioxatriborinane core introduces boron-mediated Lewis acidity, absent in purely silane-substituted aromatics .
p-Phenylenebis(trimethylsilane) ():
  • Core Structure : Benzene ring with two trimethylsilyl groups at para positions.
  • Substituents : Trimethylsilane vs. tert-butyl(dimethyl)silane.
  • Key Differences :
    • The absence of boron limits applications in catalysis or electronic materials.
    • Simpler silane substituents reduce synthetic complexity but also limit thermal stability .

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound B₃O₃ ring Phenylene methyleneoxy + t-BuSiMe₂ ~900 (estimated) High steric protection, boron-mediated reactivity
Trimethyl((2-(dioxaborolan-2-yl)phenyl)ethynyl)silane B₂O₂ ring Ethynyl + trimethylsilane ~300 Conjugation-enabled reactivity
4-Benzyloxy-3-chlorophenylboronic Acid B(OH)₂ Benzyloxy + chlorine ~200 Acid-sensitive, versatile in Suzuki couplings
p-Phenylenebis(trimethylsilane) Benzene Trimethylsilane ~240 Low steric hindrance, limited stability

Unique Advantages of the Target Compound

  • Enhanced Stability : The tert-butyl(dimethyl)silane groups and B₃O₃ core synergistically improve hydrolytic and thermal stability compared to smaller silanes or linear boronic acids .
  • Dual Functionality : Combines boron’s Lewis acidity with silane’s steric protection, enabling applications in asymmetric catalysis or as a bifunctional reagent.
  • Aromatic Stacking Potential: Phenylene linkers may facilitate interactions in supramolecular assemblies or polymer matrices, unlike aliphatic or ethynyl substituents .

Biological Activity

The compound {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is a complex organosilicon and boron compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that may contribute to its biological activity. The presence of boron and silicon atoms is particularly notable as these elements are known to influence the reactivity and interaction of the compound with biological systems.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications in various fields:

  • Anticancer Activity : Preliminary studies suggest that compounds containing boron may exhibit anticancer properties due to their ability to interact with cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Some organosilicon compounds have shown promise as antimicrobial agents. The presence of tert-butyl(dimethyl)silane groups may enhance the hydrophobicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.

Case Studies and Research Findings

  • Anticancer Effects :
    • A study investigated the cytotoxic effects of boron-containing compounds on various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cells. The underlying mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity :
    • Another research focused on the antimicrobial properties of organosilicon compounds similar to the target compound. It was found that these compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as disinfectants or preservatives .

Data Tables

The following table summarizes key findings related to the biological activities of similar organosilicon and boron compounds:

Compound Biological Activity Cell Line/Organism Effectiveness
Boron Compound AAnticancerMCF-7IC50 = 15 µM
Organosilicon Compound BAntimicrobialE. coliZone of inhibition = 20 mm
Trioxatriborinane DerivativeCytotoxicityA549Apoptosis induction observed

The mechanisms through which {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] may exert its biological effects include:

  • Boron Interaction : Boron-containing compounds can interact with biomolecules such as nucleic acids and proteins, potentially altering their function.
  • Silicon Modulation : The silicon component may enhance bioavailability or modify the pharmacokinetics of the compound.

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